2-(2-Benzo[d]thiazolyl)-4-nitrophenol
Overview
Description
NIOSH/SJ7363000 is a compound referenced in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is used in various analytical methods for workplace exposure monitoring, particularly in the analysis of air, surfaces, and biological samples .
Preparation Methods
The preparation methods for NIOSH/SJ7363000 involve specific synthetic routes and reaction conditions. The compound can be synthesized through various chemical reactions, depending on the desired purity and application. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NIOSH/SJ7363000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NIOSH/SJ7363000 has a wide range of scientific research applications. It is used in chemistry for analytical methods to detect and quantify various compounds in workplace environments. In biology and medicine, it is used to monitor exposure to hazardous substances and assess their impact on health. In industry, it is used to ensure compliance with safety regulations and to develop safer working conditions .
Mechanism of Action
The mechanism of action of NIOSH/SJ7363000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
NIOSH/SJ7363000 can be compared with other similar compounds used in analytical methods for workplace exposure monitoring. Similar compounds include various volatile organic compounds and other hazardous substances monitored by NIOSH. The uniqueness of NIOSH/SJ7363000 lies in its specific applications and the analytical methods developed for its detection and quantification .
Biological Activity
2-(2-Benzo[d]thiazolyl)-4-nitrophenol, also known by its chemical structure and CAS number (6276-77-3), is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a nitrophenol group, which contribute to its reactivity and biological properties. The molecular formula is CHNOS, with a molecular weight of approximately 239.25 g/mol.
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 239.25 g/mol |
CAS Number | 6276-77-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole ring followed by nitration to introduce the nitro group. Various synthetic routes have been documented, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity. A study focused on a related compound, AFN01 (which shares structural similarities), demonstrated its cytotoxic effects against human melanoma cell lines. AFN01 induced DNA fragmentation and apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects through the induction of single and double-strand DNA breaks .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that certain derivatives exhibit strong AChE inhibitory activity, with some compounds demonstrating IC50 values as low as 2.7 µM . This suggests that modifications to the benzothiazole structure can enhance enzyme inhibition properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Interaction : The nitro group can facilitate the formation of reactive intermediates that disrupt DNA integrity.
- Enzyme Binding : The structural components allow for effective binding to AChE, inhibiting its activity through competitive or non-competitive mechanisms.
Case Studies
- Cytotoxicity in Melanoma : A study demonstrated that AFN01 significantly inhibited cell proliferation in melanoma cells by inducing apoptosis through DNA damage .
- AChE Inhibition : Another investigation revealed that compounds derived from benzothiazole exhibited promising AChE inhibition, indicating potential therapeutic applications in treating cognitive disorders .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-nitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-6-5-8(15(17)18)7-9(11)13-14-10-3-1-2-4-12(10)19-13/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTASTNGXOTNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978420 | |
Record name | 2-(1,3-Benzothiazol-2-yl)-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6276-77-3 | |
Record name | NSC34954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-Benzothiazol-2-yl)-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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